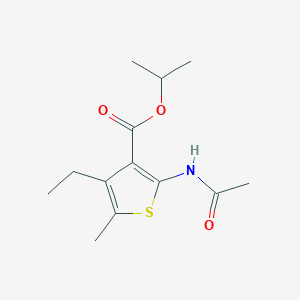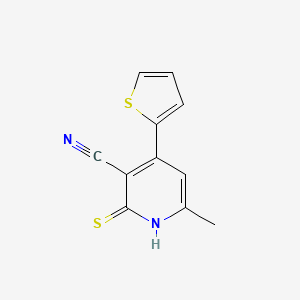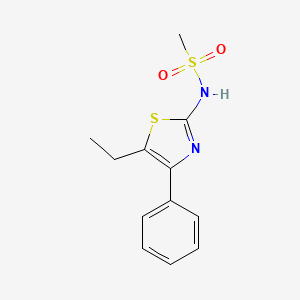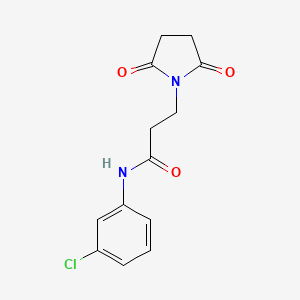
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been used in scientific research for its unique properties. It is a potent inhibitor of mitochondrial complex I and has been shown to induce Parkinson's disease-like symptoms in humans and animals. In
作用機序
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide is a potent inhibitor of mitochondrial complex I, which is an important component of the electron transport chain. By inhibiting complex I, this compound disrupts the production of ATP, which is the main energy source for the cell. This leads to a decrease in cellular energy levels and an increase in oxidative stress, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's disease-like symptoms in humans and animals. It selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels. This results in the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound has also been shown to induce oxidative stress and inflammation, which can contribute to the pathogenesis of Parkinson's disease.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, making it a useful tool for studying the role of mitochondrial dysfunction in disease. It also induces Parkinson's disease-like symptoms in animals, making it a useful model for studying the disease. However, this compound has several limitations as well. It is highly toxic and can be dangerous if not handled properly. It also has a short half-life, which can make it difficult to use in experiments.
将来の方向性
There are several future directions for N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide research. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of action of this compound. Another area of interest is the development of new animal models for Parkinson's disease that more closely mimic the human disease. Finally, there is interest in studying the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, this compound is a potent inhibitor of mitochondrial complex I that has been widely used in scientific research to study Parkinson's disease. It selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels and Parkinson's disease-like symptoms. This compound has several advantages and limitations for lab experiments and there are several future directions for this compound research.
合成法
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide can be synthesized through a series of chemical reactions. The first step involves the synthesis of 2-methoxy-5-methylphenylacetic acid, which is then reacted with thionyl chloride to form 2-methoxy-5-methylphenylacetyl chloride. This intermediate is then reacted with thiophenol in the presence of a base to form this compound.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-3-(phenylthio)propanamide has been widely used in scientific research to study Parkinson's disease. It is known to selectively destroy dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels. This results in the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound has also been used to study the role of mitochondrial dysfunction in the pathogenesis of Parkinson's disease.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-8-9-16(20-2)15(12-13)18-17(19)10-11-21-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBINVBRHFAMQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)





![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)


![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)

